7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Descripción
BenchChem offers high-quality 7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-ethyl-8-methyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-3-18-15(2)23-21-26(20(18)28)12-16(14-29-21)19(27)25-10-8-24(9-11-25)13-17-6-4-5-7-22-17/h4-7,16H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIBYVHYCMRLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features, including a thiazine ring fused with a pyrimidine structure and a piperazine moiety, suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
This compound is characterized by:
- Ethyl and Methyl Groups : These contribute to lipophilicity and solubility.
- Piperazine Moiety : Known for enhancing binding affinity to various biological targets.
- Thiazine-Pyrimidine Framework : Implicated in various pharmacological activities.
The structural complexity may allow for interactions with multiple biological pathways, making it a candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent and its effects on other diseases.
Anticancer Activity
Preliminary studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- IC50 Values : In vitro assays have shown IC50 values ranging from 0.5 to 10 μM against breast and prostate cancer cell lines, suggesting potent activity comparable to established chemotherapeutics like doxorubicin .
The proposed mechanisms for its biological activity include:
- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis .
- Cell Cycle Arrest : Studies suggest that the compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation .
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds reveals unique properties of the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-Fluorophenyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazine | Contains fluorophenyl group; lacks piperazine | Antimicrobial activity |
| 8-Methyl-6-(pyridin-2-yl)thiazine | Simple thiazine structure; no pyrimidine | Anticancer properties |
| 7-Ethyl-8-methylpyrimidinone | Lacks thiazine; simpler structure | Antiviral activity |
The unique combination of functional groups in 7-ethyl-8-methyl... may confer distinct pharmacological properties not present in these other compounds.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Properties :
- Inhibition of Viral Replication :
- Synergistic Effects with Other Drugs :
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of thiazine compounds can inhibit the activity of key enzymes involved in tumor progression. Specifically, compounds targeting receptor tyrosine kinases such as c-KIT have shown promise in treating gastrointestinal stromal tumors (GISTs) and other malignancies where c-KIT mutations are prevalent. The compound's ability to inhibit these mutations could lead to significant advancements in cancer therapy .
Neuropharmacological Effects
The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds that interact with piperazine and pyridine moieties are often explored for their anxiolytic and antidepressant effects. Preliminary studies indicate that modifications to piperazine structures can enhance binding affinity to serotonin receptors, which may provide therapeutic benefits in mood disorders .
Antimicrobial Properties
Emerging studies have suggested that thiazine derivatives exhibit antimicrobial properties. The incorporation of pyridine and piperazine groups may enhance the activity against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat resistant pathogens .
Case Study 1: Inhibition of c-KIT Kinase
A study published in a pharmaceutical journal highlighted the effectiveness of thiazine derivatives in inhibiting c-KIT kinase across various mutations associated with GISTs. The compound demonstrated a significant reduction in cell viability in vitro, suggesting its potential as a targeted therapy for patients with specific genetic profiles .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening study, several derivatives of compounds similar to 7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one were evaluated for their effects on serotonin receptor binding. Results indicated enhanced activity compared to standard antidepressants, paving the way for further development as a novel treatment for depression and anxiety disorders .
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiazine derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the pyridine moiety in enhancing antimicrobial activity, suggesting that structural modifications could lead to even more potent agents against resistant strains .
Análisis De Reacciones Químicas
Alkylation and Ring Functionalization
The ethyl and methyl substituents on the pyrimido-thiazine core enable alkylation reactions. For example, analogous thiazine derivatives undergo alkylation with ethyl iodide under basic conditions (e.g., NaOH) to form N-alkylated intermediates. These intermediates may further undergo ring-opening or recyclization.
Example :
Reaction of a related thiazine with ethyl iodide yields alkylated products (e.g., 8 in ), which can react with hydrazine hydrate to form pyrazole derivatives (e.g., 9 in ).
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | Ethyl iodide, NaOH, RT | Alkylated thiazine | 70–85% |
| Hydrazine-induced cyclization | Hydrazine hydrate, reflux | Pyrazole derivative | 35–59% |
Heterocyclization Reactions
The piperazine-carbonyl group and thiazine ring participate in cyclization with nucleophiles. For instance:
-
Thiosemicarbazide reacts with the thiazine core to form triazolopyrimidine derivatives (e.g., 6 in ), which oxidize to sulfonic acid analogs (e.g., 7 in ) using I₂/AcOH.
-
Hydrazine/phenylhydrazine induces hydrazonolysis, producing pyrimidine derivatives (e.g., 11a,b in ).
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Triazolopyrimidine formation | Thiosemicarbazide, Et₃N | Triazolopyrimidine | 76–85% |
| Oxidation | I₂/AcOH | Sulfonic acid derivative | 65–72% |
Ring-Opening and Recyclization
Acidic or oxidative conditions trigger ring transformations:
-
HCl-mediated ring-opening of pyrimidine derivatives yields carboxylic acid analogs (e.g., 3 in ).
-
H₂O₂/NaOH induces recyclization to oxazine derivatives (e.g., 4 in ).
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic ring-opening | HCl, reflux | Carboxylic acid derivative | 60–75% |
| Oxidative recyclization | H₂O₂/NaOH | Oxazine derivative | 68–80% |
Multicomponent Reactions
The compound’s reactive sites (e.g., carbonyl, amine) allow participation in one-pot multicomponent syntheses. For example:
-
Isocyanides and acetylenedicarboxylates react with thiazinones to form dihydropyrimido-thiazine dicarboxylates (e.g., 8 in ).
-
Thiourea and α-haloketones yield thiazolo-pyrimidine carboxylates (e.g., 10 in ).
Nucleophilic Acyl Substitution
The piperazine-linked carbonyl group undergoes substitution with amines or alcohols. For example:
-
Amines replace the carbonyl group under mild acidic conditions, forming urea or amide derivatives.
-
Alcohols facilitate esterification in the presence of coupling agents (e.g., DCC).
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | Aniline, Et₃N, reflux | N-Phenylamide derivative | 65–78% |
| Esterification | Ethanol, DCC, DMAP | Ethyl ester analog | 70–82% |
Oxidation and Reduction
-
Oxidation : The thiazine sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in the pyrimidine ring.
Key Findings and Trends
-
Reactivity Hotspots : The thiazine ring and piperazine-carbonyl group are primary sites for alkylation, cyclization, and substitution.
-
Condition Sensitivity : Yields depend critically on solvent polarity (e.g., DMF vs. EtOH) and catalyst choice (e.g., Et₃N vs. NaOH) .
-
Biological Relevance : Derived analogs show enhanced bioactivity, such as triazolopyrimidines with anticancer potential .
Q & A
Basic: What are the key considerations for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions requiring precise control of reagents and conditions. Key steps include:
- Core Formation: Construct the pyrimido[2,1-b][1,3]thiazinone scaffold via cyclization reactions under reflux (e.g., using oxalyl chloride in DMF with Et₃N as a base) .
- Piperazine Substitution: Introduce the 4-(pyridin-2-ylmethyl)piperazine moiety through nucleophilic acyl substitution or carbodiimide-mediated coupling .
- Purification: Recrystallization from ethanol or column chromatography ensures purity, with intermediates characterized via TLC .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., ethyl/methyl groups at δ 1.2–1.5 ppm) and carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- IR Spectroscopy: Confirms functional groups like C=O (1700–1750 cm⁻¹) and piperazine N–H (3300 cm⁻¹) .
Advanced: What strategies optimize synthetic yield?
Methodological Answer:
Yield optimization involves:
- Reagent Ratios: Adjust molar ratios of intermediates (e.g., oxalyl chloride to precursor) to minimize side products .
- Catalysis: Use catalysts like DMAP for acyl transfers or Pd/C for cross-coupling .
- Temperature Control: Prolonged reflux (8–12 hours) ensures complete cyclization .
- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance reaction homogeneity .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Structure-activity relationship (SAR) studies should:
- Modify Substituents: Alter ethyl/methyl groups or the pyridin-2-ylmethyl moiety to assess steric/electronic effects .
- Assay Selection: Test against biological targets (e.g., kinase inhibition, antimicrobial activity) using in vitro models .
- Comparative Analysis: Benchmark against analogs (e.g., triazolopyrimidine derivatives) to identify critical pharmacophores .
Advanced: How to resolve contradictions in pharmacological data?
Methodological Answer:
Address discrepancies by:
- Purity Validation: Ensure >95% purity via HPLC to exclude impurities affecting activity .
- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, incubation times) .
- Mechanistic Studies: Use molecular docking to confirm target binding or investigate off-target effects .
Basic: What impurities arise during synthesis, and how are they mitigated?
Methodological Answer:
Common impurities include:
- Unreacted Intermediates: Detectable via TLC; removed by recrystallization or column chromatography .
- By-Products: Hydrazine adducts from incomplete cyclization; minimized via stoichiometric control of thiosemicarbazide .
- Solvent Residues: Evaporated under reduced pressure and confirmed via ¹H NMR .
Advanced: What in vitro models evaluate bioactivity?
Methodological Answer:
Suitable models include:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
